molecular formula C20H12Cl2N4O2 B2765996 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone CAS No. 318498-10-1

3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone

Cat. No.: B2765996
CAS No.: 318498-10-1
M. Wt: 411.24
InChI Key: USNCOOSEYFPPGK-UHFFFAOYSA-N
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Description

3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a potent and selective ATP-competitive inhibitor of the transforming growth factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) [ Source ]. By specifically blocking ALK5 kinase activity, this compound effectively inhibits the phosphorylation of downstream Smad proteins, namely Smad2 and Smad3, thereby attenuating the canonical TGF-β signaling cascade [ Source ]. The TGF-β pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, apoptosis, and epithelial-mesenchymal transition (EMT). Consequently, this inhibitor is a valuable pharmacological tool for investigating the pathophysiological roles of TGF-β signaling in various contexts, such as cancer metastasis, fibrotic diseases, and immunoregulation. Its application in research models helps elucidate mechanisms of disease progression and validates ALK5 as a therapeutic target for intervention strategies.

Properties

IUPAC Name

3-[1-(2-chlorobenzoyl)pyrazol-3-yl]-1-(4-chlorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N4O2/c21-13-5-7-14(8-6-13)25-12-10-18(27)19(24-25)17-9-11-26(23-17)20(28)15-3-1-2-4-16(15)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNCOOSEYFPPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Chlorobenzoylation: The pyrazole intermediate is then subjected to chlorobenzoylation using 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Formation of the Pyridazinone Ring: The final step involves the reaction of the chlorobenzoylated pyrazole with 4-chlorophenylhydrazine under acidic or basic conditions to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorobenzoyl and chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone exhibit significant anticancer properties. For instance, research has shown that derivatives with pyrazole and pyridazine moieties can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively reduced the viability of breast cancer cells by targeting specific signaling pathways involved in cell proliferation .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Data Table: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (µM)Target Enzyme
Compound A12.5COX-1
Compound B15.0COX-2
This compoundTBDTBD

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Studies indicate that similar pyrazole derivatives possess activity against various bacterial strains, including resistant strains.

Case Study:
A research article highlighted the effectiveness of a related pyrazole compound against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics .

Pesticidal Activity

The compound's structural attributes may confer pesticidal properties, making it a candidate for developing eco-friendly pesticides. Research on related compounds has shown efficacy against agricultural pests.

Data Table: Pesticidal Efficacy of Related Compounds

CompoundPest TargetEfficacy (%)
Compound CAphids85%
Compound DSpider Mites90%
This compoundTBDTBD

Herbicidal Properties

In addition to pest control, there is emerging evidence that this compound may possess herbicidal properties. Studies have suggested that certain pyrazole derivatives can inhibit plant growth by interfering with specific metabolic pathways.

Case Study:
A recent study evaluated the herbicidal activity of a related pyrazole derivative, demonstrating significant inhibition of weed germination and growth in controlled experiments .

Mechanism of Action

The mechanism of action of 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 1 : 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
  • Molecular Formula : C₁₉H₁₀Cl₂F₃N₅O
  • Key Features : Replaces the 2-chlorobenzoyl group with a trifluoromethyl-pyridinyl substituent.
  • Impact : The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets .
Compound 2 : Pyraclostrobin (Methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl]phenyl}(N-methoxy)carbamate)
  • Molecular Formula : C₂₁H₁₈ClN₃O₄
  • Key Features : Shares the 4-chlorophenyl-pyrazole motif but incorporates a carbamate linker and methoxy group.
  • Impact: Functions as a fungicide by inhibiting mitochondrial respiration, demonstrating the role of chlorophenyl-pyrazole in targeting fungal quinone-binding sites .
Compound 3 : 1-(4-Chlorophenyl)-3-[4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazol-3-yl]-4(1H)-pyridazinone
  • Molecular Formula : C₁₇H₁₅ClN₄OS
  • Key Features : Replaces pyrazole with a triazole ring and adds a propadienylsulfanyl chain.

Electronic and Steric Properties

  • Electron Localization Function (ELF): The 2-chlorobenzoyl group in the target compound increases electron density at the pyridazinone ring, favoring nucleophilic interactions .
  • Docking Studies : AutoDock simulations suggest that the trifluoromethyl group in Compound 1 reduces steric hindrance, enabling deeper penetration into hydrophobic binding pockets compared to the bulkier 2-chlorobenzoyl group .

Biological Activity

The compound 3-[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone is a novel pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C16H13Cl2N3O\text{C}_{16}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}

Synthesis

The synthesis of this compound involves a multi-step process that typically includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the chlorobenzoyl group.
  • Final modifications to achieve the desired pyridazinone structure.

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyridazinones, including the compound , exhibit significant anti-inflammatory and analgesic activities. A study on related compounds demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation pathways:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
8a5937
8b6128

These results suggest that modifications to the structure can enhance anti-inflammatory properties without causing gastric lesions, a common side effect of many non-steroidal anti-inflammatory drugs (NSAIDs) .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • B1 Receptor Antagonism : Some studies have indicated that similar compounds act as antagonists to bradykinin B1 receptors, which play a role in pain signaling and inflammatory responses .

Case Studies

In vivo studies have confirmed the analgesic potential of pyridazinone derivatives. For instance, one study utilized a p-benzoquinone-induced writhing test to assess pain relief efficacy, revealing that these compounds significantly reduced pain responses compared to control groups .

Safety Profile

An important aspect of evaluating any new therapeutic agent is its safety profile. The synthesized pyridazinone derivatives have shown lower ulcerogenic potential compared to traditional NSAIDs like indomethacin, suggesting a favorable safety margin .

Q & A

Advanced Research Question

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
  • Catalysts : Acidic (e.g., p-TsOH) or basic (e.g., K₂CO₃) conditions control regioselectivity during cyclization .
  • Temperature control : Slow heating (40–60°C) minimizes side reactions like over-oxidation .
  • Purification : Column chromatography with silica gel (hexane/EtOAc gradient) resolves sterically hindered by-products .

How can computational methods predict the compound’s reactivity and pharmacophore features?

Advanced Research Question

  • DFT calculations : Model HOMO-LUMO gaps to assess electron-withdrawing effects of chloro substituents .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
  • MD simulations : Evaluate stability in aqueous solutions (e.g., RMSD < 2 Å over 100 ns) .

What experimental assays are used to evaluate the compound’s biological activity?

Advanced Research Question

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in μM range) .
  • Enzyme inhibition : Kinetic studies (e.g., Michaelis-Menten plots) for targets like α-glucosidase .
  • Antimicrobial activity : Agar diffusion assays with Gram-positive/negative bacteria (zone of inhibition ≥10 mm) .

How are spectroscopic data contradictions resolved during structural elucidation?

Advanced Research Question
Discrepancies between NMR and SC-XRD data (e.g., unexpected coupling constants) are addressed by:

  • Variable-temperature NMR to detect dynamic effects .
  • 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • X-ray powder diffraction to confirm polymorphism or hydrate formation .

What structural modifications enhance the compound’s bioactivity?

Advanced Research Question

  • Substituent effects : Introducing electron-donating groups (e.g., –OCH₃) on the phenyl ring improves solubility and target affinity .
  • Heterocycle replacement : Replacing pyridazinone with pyrazoline increases antimicrobial potency .
  • Prodrug design : Esterification of hydroxyl groups enhances bioavailability .

How is the compound’s stability assessed under varying storage conditions?

Advanced Research Question

  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD < 2%) .
  • Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .
  • Inert atmosphere storage : Argon gas prevents oxidation of sensitive moieties (e.g., pyrazole N–H) .

What pharmacokinetic parameters are critical for preclinical development?

Advanced Research Question

  • ADMET profiling :
    • Caco-2 permeability : Apparent permeability coefficient (Papp) >1 ×10⁻⁶ cm/s .
    • Microsomal stability : Half-life >30 min in liver microsomes .
    • Plasma protein binding : <90% to avoid reduced efficacy .

How can green chemistry principles be applied to its synthesis?

Advanced Research Question

  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
  • Catalyst recycling : Recover Pd/C via filtration for Suzuki-Miyaura couplings .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h with 20% higher yield .

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